N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide
Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and a sulfonamide group
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-10-24(21,22)18-15-6-5-13-7-8-19(12-14(13)11-15)17(20)16-4-3-9-23-16/h3-6,9,11,18H,2,7-8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLKBEDGTYADNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration
Directed nitration at C7 is achieved using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C. The electron-rich tetrahydroisoquinoline ring facilitates electrophilic aromatic substitution, yielding the 7-nitro derivative.
Reduction to Amine
Catalytic hydrogenation (H₂, 10% Pd/C, methanol) reduces the nitro group to an amine. Alternatively, Fe/HCl or SnCl₂ reductions are viable but less selective.
Sulfonylation
The amine reacts with propane-1-sulfonyl chloride in dichloromethane (DCM) with a base (e.g., pyridine or DIPEA) to form the sulfonamide. Reaction conditions are critical to avoid over-sulfonylation:
Optimized protocol :
- 7-Amino-THIQ (1 equiv), propane-1-sulfonyl chloride (1.2 equiv), DIPEA (2 equiv), DCM, 0°C → RT, 6 h.
- Purification: Column chromatography (SiO₂, ethyl acetate/hexane).
Integrated Synthetic Route
Combining these steps, the full synthesis proceeds as follows:
- Tetrahydroisoquinoline formation : Bischler-Napieralski cyclization of N-acyl-β-phenethylamide.
- C2 acylation : Furan-2-carbonyl chloride, DCM/TEA.
- C7 nitration : HNO₃/H₂SO₄ at 0°C.
- Nitro reduction : H₂/Pd-C in methanol.
- Sulfonylation : Propane-1-sulfonyl chloride, DIPEA/DCM.
Overall yield : 22–28% (5 steps).
Challenges and Optimization
- Regioselectivity in nitration : Electron-donating groups at C2 may direct nitration to C5 or C8. Use of bulky directing groups or low-temperature conditions improves C7 selectivity.
- Sulfonamide stability : Propane-1-sulfonamide derivatives are prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are essential during synthesis.
Analytical Characterization
Critical spectroscopic data for the target compound:
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and tetrahydroisoquinoline moiety may interact with enzymes or receptors, leading to modulation of biological processes. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide
- N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide
Uniqueness
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and tetrahydroisoquinoline moiety provides a unique scaffold for interaction with biological targets, while the sulfonamide group enhances its pharmacokinetic properties.
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furan-2-carbonyl Intermediate : This is achieved by reacting furan-2-carboxylic acid with thionyl chloride to produce furan-2-carbonyl chloride under reflux conditions.
- Coupling with Tetrahydroisoquinoline : The furan-2-carbonyl chloride is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., triethylamine) to form the intermediate compound.
- Introduction of the Propane-1-sulfonamide Group : The final step involves the reaction of the intermediate with propane-1-sulfonyl chloride to yield the target compound.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets such as enzymes and receptors. The structural components allow for:
- π-π Stacking Interactions : The furan and tetrahydroisoquinoline moieties can engage in π-π stacking with aromatic residues in active sites.
- Hydrogen Bonding : The sulfonamide group enhances solubility and binding affinity, facilitating interactions with biological macromolecules .
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that compounds similar in structure exhibit significant antimicrobial properties against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
- Fungi : Candida albicans
These studies often report minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL against selected strains .
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies show promising results against:
- Ehrlich’s Ascites Carcinoma (EAC)
- Dalton’s Lymphoma Ascites (DLA)
Cytotoxicity assays indicate that derivatives of this compound can inhibit cell proliferation effectively compared to standard chemotherapeutic agents like 5-fluorouracil .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Activity : A study evaluated the anticancer potential of the compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound in cancer therapy.
- Antimicrobial Efficacy Assessment : Another study focused on assessing the antimicrobial efficacy against a panel of pathogens. The results showed significant zones of inhibition compared to control antibiotics .
Q & A
Q. What are the key steps in synthesizing N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide?
The synthesis typically involves:
Functionalization of the tetrahydroisoquinoline core via reductive amination or Friedel-Crafts acylation to introduce the furan-2-carbonyl group .
Sulfonamide coupling : Reacting the amine group on the tetrahydroisoquinoline with propane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the compound (>95% purity) .
Q. How is the structural integrity of this compound validated?
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the tetrahydroisoquinoline proton environment (δ 3.5–4.5 ppm for CH₂ groups) and furan carbonyl signals (δ 7.2–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight consistency with theoretical values (e.g., C₁₉H₂₀N₂O₄S: 396.12 g/mol) .
- Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretching (~1350 cm⁻¹) and furan C=O (~1680 cm⁻¹) .
Q. What are the primary biological targets of this compound?
The compound’s sulfonamide and tetrahydroisoquinoline moieties suggest interactions with:
- Enzymes : Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values in the micromolar range .
- Receptors : G-protein-coupled receptors (GPCRs) due to structural similarity to other isoquinoline derivatives .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data be resolved for analogs of this compound?
| Substituent | Reported Activity | Source |
|---|---|---|
| Furan-2-carbonyl | Enhanced AChE inhibition (~2× vs. non-furan analogs) | |
| Propane-sulfonamide | Reduced solubility vs. methyl-sulfonamide analogs | |
| Chloro substituents | Increased cytotoxicity (IC₅₀ < 10 μM in HeLa cells) |
Q. Methodological Approach :
- Conduct dose-response assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Use molecular docking (AutoDock Vina) to compare binding affinities across analogs .
Q. What experimental strategies optimize enzymatic inhibition assays for this compound?
- Kinetic Analysis : Use Ellman’s assay with acetylthiocholine iodide to measure AChE inhibition, ensuring substrate saturation (Km ~0.5 mM) .
- Control for Non-Specific Binding : Include bovine serum albumin (BSA) in assay buffers to reduce false positives .
- Temperature Optimization : Conduct assays at 25°C and 37°C to identify thermal stability effects on IC₅₀ .
Q. How can in silico modeling predict metabolic pathways for this compound?
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., furan ring oxidation, sulfonamide cleavage) .
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
Methodological Challenges
Q. What analytical techniques address low solubility in pharmacological assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without destabilizing proteins .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size < 200 nm) to enhance bioavailability .
Q. How are synthetic byproducts characterized and minimized?
- LC-MS/MS : Identify common impurities (e.g., unreacted sulfonyl chloride, m/z 153) .
- Reaction Optimization : Use microwave-assisted synthesis to reduce side reactions (e.g., 100°C, 30 min vs. 24-hour reflux) .
Data Interpretation and Reproducibility
Q. How can researchers reconcile discrepancies in reported IC₅₀ values across studies?
| Study | IC₅₀ (AChE) | Assay Conditions |
|---|---|---|
| A | 12 μM | pH 7.4, 25°C |
| B | 28 μM | pH 7.0, 37°C |
Q. Recommendations :
- Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4).
- Report enzyme source (e.g., recombinant human vs. electric eel AChE).
Q. What statistical methods validate dose-response data?
- Non-linear regression (GraphPad Prism) with 95% confidence intervals.
- Grubbs’ test to exclude outliers in triplicate measurements .
Advanced Applications
Q. Can this compound serve as a fluorescent probe for target engagement studies?
Q. What strategies improve blood-brain barrier (BBB) penetration for neuroactive analogs?
- LogP Optimization : Aim for 2.0–3.0 (calculated via ChemDraw) to balance lipid solubility .
- P-glycoprotein Inhibition : Co-administer verapamil (10 μM) to reduce efflux transporter activity .
Stability and Storage
Q. What conditions prevent degradation during long-term storage?
Q. How is batch-to-batch variability quantified?
- Principal Component Analysis (PCA) : Compare NMR/HRMS profiles across 5+ batches .
- Bioactivity Consistency : Ensure <15% variation in IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
